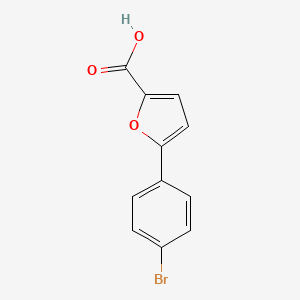

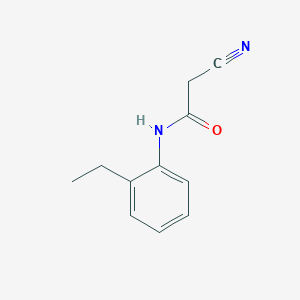

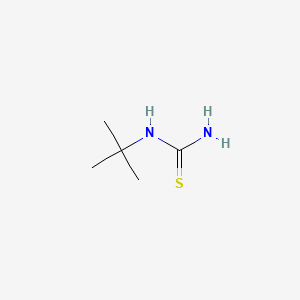

2-cyano-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-cyano-N-(3-methylphenyl)acetamide involves using primary compounds and synthesizing novel compounds through various chemical reactions. For example, Yang Man-li (2008) detailed the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, employing 3-fluoro-4-cyanophenol as a primary compound and confirming structures through elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-cyano-N-(3-methylphenyl)acetamide has been elucidated through various spectroscopic methods, including IR, UV–Vis, and X-ray crystallography. Ratcliff et al. (2012) conducted experimental and theoretical studies on cyanoximes and their metal complexes, providing insights into the molecular structure through ab initio calculations, which showed a very satisfactory agreement between calculated and experimental geometrical parameters (Ratcliff et al., 2012).

Chemical Reactions and Properties

Research on 2-cyano-N-(3-methylphenyl)acetamide and its derivatives has highlighted their role as synthons in the formation of polyfunctionalized heterocyclic compounds. Moustafa A. Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block, emphasizing its reactivity and applications in synthesizing heterocyclic compounds (Gouda, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the behavior of 2-cyano-N-(3-methylphenyl)acetamide under different conditions. Studies like those by Gowda et al. (2007) on related acetamides have detailed the conformation and crystal structure, contributing to a better understanding of their physical properties (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(3-methylphenyl)acetamide derivatives, including their reactivity and interaction with various reagents, have been a subject of study, highlighting their versatility in organic synthesis. For instance, Shams et al. (2010) explored the reactivity of a related compound in synthesizing different heterocyclic derivatives, demonstrating the compound's diverse chemical reactivity and potential for producing a wide range of products (Shams et al., 2010).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Evaluation

Antitumor Activities : 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related compound, was synthesized and used to derive heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds exhibited significant antitumor activities against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

Synthon in Heterocyclic Synthesis : 2-Cyano-N-(4-sulfamoylphenyl) acetamide, another closely related compound, has been utilized as a building block for the synthesis of polyfunctionalized heterocyclic compounds. This review highlights its synthesis, reactivity, and applications in creating diverse heterocyclic structures (Moustafa A. Gouda, 2014).

Antimicrobial Agents : A study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (E. Darwish et al., 2014).

Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its preparation and chemical reactivity, serving as an important intermediate for the synthesis of diverse and novel heterocyclic systems (M. Gouda et al., 2015).

Safety And Hazards

2-cyano-N-(3-methylphenyl)acetamide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

Propiedades

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3-methylphenyl)acetamide | |

CAS RN |

54153-19-4 |

Source

|

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)